(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide
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Overview
Description
This compound is characterized by its unique structure, which includes a hydrazinylidene group, a phenoxyacetyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction of 4-bromo-3-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-bromo-3-methylphenoxyacetyl chloride.
Hydrazine Derivative Formation: The reaction of the phenoxyacetyl chloride with hydrazine hydrate to form the corresponding hydrazine derivative.
Condensation Reaction: The condensation of the hydrazine derivative with 2-chlorobenzoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The presence of the phenoxy group makes it susceptible to oxidation reactions, potentially forming quinone derivatives.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxyacetyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Bromomethyl methyl ether: Contains a bromine atom and an ether linkage, similar to the phenoxy group in the target compound.
2-Amino-5-methoxy-pyrimidin-4-ol: Contains a methoxy group and a nitrogen-containing ring, similar to the hydrazinylidene group.
Uniqueness
(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide is unique due to its combination of functional groups and the presence of both bromine and chlorine atoms
Properties
Molecular Formula |
C19H19BrClN3O3 |
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Molecular Weight |
452.7 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-(2-chlorophenyl)butanamide |
InChI |
InChI=1S/C19H19BrClN3O3/c1-12-9-14(7-8-15(12)20)27-11-19(26)24-23-13(2)10-18(25)22-17-6-4-3-5-16(17)21/h3-9H,10-11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
WBECEQQPLPMWOS-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2Cl)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
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